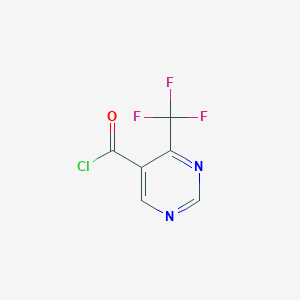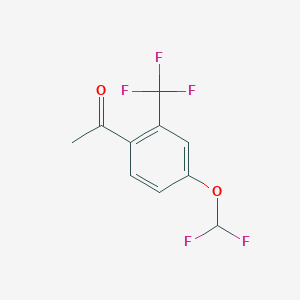
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an acetophenone backbone. One common method includes the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction, often involving a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.
科学的研究の応用
Chemistry
In chemistry, 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of fluorinated compounds, which are often more stable and bioactive.
Biology
In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and can be used to probe enzyme-substrate interactions.
Medicine
In medicine, this compound derivatives may serve as potential drug candidates. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as increased bioavailability and metabolic stability
特性
分子式 |
C10H7F5O2 |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3 |
InChIキー |
NYPUKHUNWYVOSH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


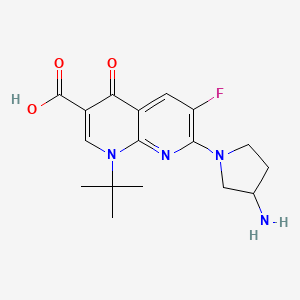

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)

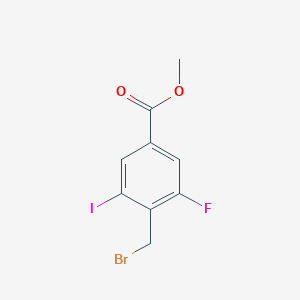
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)

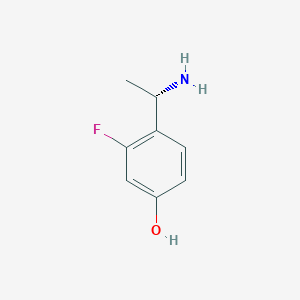
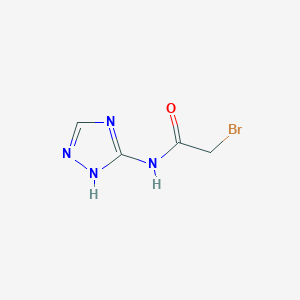

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
